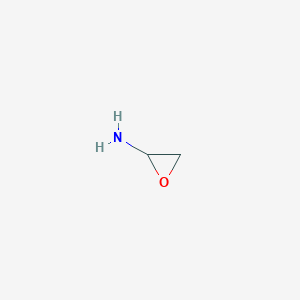

Oxiran-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c3-2-1-4-2/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYFDZPOVORIRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598254 | |

| Record name | Oxiran-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54160-59-7 | |

| Record name | Oxiran-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Oxiran 2 Amine and Its Functionalized Congeners

Direct Amination Strategies for Oxirane Ring Systems

Direct amination involves the formation of the C-N bond concurrently with or immediately following the construction of the oxirane ring. These methods can be broadly categorized into nucleophilic and electrophilic approaches, depending on the nature of the aminating agent.

Nucleophilic Amination Approaches

In nucleophilic amination, an amine acts as the nucleophile, attacking an electrophilic carbon source that will form part of the epoxide ring. A common strategy involves the reaction of a precursor like epichlorohydrin (B41342) with an appropriate amine. For instance, 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde has been synthesized from epichlorohydrin, where the indole (B1671886) nitrogen acts as a nucleophile to displace the chloride, followed by in-situ formation of the oxirane ring. researchgate.net This method provides a pathway to N-substituted oxiran-2-amine derivatives. Similarly, the reaction of C60Cl6 with secondary amines in the presence of peroxides can yield tetraamino- chinesechemsoc.orgfullerene epoxides, demonstrating a direct amination process where the amine displaces a leaving group, followed by epoxidation. chemicalbook.com

The synthesis of N-(oxiran-2-ylmethyl)propan-2-amine is another example of building a functionalized oxiran-2-amine congener. rsc.org A general synthesis for such compounds can involve reacting a primary or secondary amine with epichlorohydrin. wiley-vch.de For example, piperidine (B6355638) can be reacted with epichlorohydrin in the presence of aqueous sodium hydroxide (B78521) to form 1-(oxiran-2-ylmethyl)piperidine. wiley-vch.de

Electrophilic Amination Techniques

Electrophilic amination reverses the polarity of the reactants, employing an electrophilic nitrogen source to react with a nucleophilic carbon. acs.org These reactions are generally less common for epoxide synthesis than nucleophilic methods. numberanalytics.com The process typically involves a transition metal catalyst that activates the N-X bond of an aminating reagent (e.g., a hydroxylamine (B1172632) derivative) via oxidative addition. acs.org The resulting complex can then react with a carbon nucleophile. While direct application to form the parent oxiran-2-amine is not prominent, the principle can be applied to precursors. For instance, Cu-catalyzed electrophilic amination of organometallic reagents (like Grignard reagents) with hydroxylamine-derived reagents is a known method for C-N bond formation. acs.org An unusual example involves the base-initiated ring-opening of a cyclopropanol (B106826) to generate a carbanion, which then participates in a Cu-catalyzed electrophilic amination to produce β-aminoketones. acs.org This highlights the potential for using electrophilic aminating agents with substrates that could be precursors to or mimics of oxirane systems.

Ring-Opening Synthesis of Aminorane Derivatives from Precursor Epoxides

The reaction of pre-formed epoxides with amines is a highly effective and widely used method for synthesizing β-amino alcohols, which are the ring-opened products of oxiran-2-amine derivatives. acsgcipr.org The high reactivity of the strained epoxide ring facilitates this transformation. numberanalytics.com This approach is atom-efficient as no leaving group is generated as a waste product. organic-chemistry.org

Regioselective and Chemoselective Nucleophilic Attack by Amine Reagents

The ring-opening of unsymmetrical epoxides with amines can lead to two different regioisomers. The outcome of the reaction is governed by the reaction conditions and the nature of the substrates. Under basic or neutral conditions (nucleophilic attack), the amine typically attacks the sterically less hindered carbon atom of the epoxide ring in an SN2-type mechanism. masterorganicchemistry.com For example, silica (B1680970) gel has been shown to catalyze the opening of non-styrenoidal unsymmetrical epoxides by aniline, with the nucleophile selectively attacking the less hindered carbon. masterorganicchemistry.com

Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. The regioselectivity can also be controlled by the choice of catalyst. Metal salts can influence the outcome; for instance, in the aminolysis of styrene (B11656) oxide, different metal salts can lead to a reversal of regioselectivity. Furthermore, highly efficient and regioselective synthesis of β-amino alcohols can be achieved in various polar mixed solvent systems or even in water without any catalyst. masterorganicchemistry.com The chemoselective addition of amines to epoxides in water has also been demonstrated, highlighting the ability to perform this reaction in the presence of other sensitive functional groups. organic-chemistry.org

Catalytic Enhancements in Epoxide Ring Opening for Aminorane Formation

Catalysts are frequently employed to enhance the rate, yield, and selectivity of the epoxide ring-opening reaction. Various catalytic systems, including metal-based catalysts and organocatalysts, have been developed. Zinc(II) perchlorate (B79767) hexahydrate is a highly efficient catalyst for the aminolysis of epoxides under solvent-free conditions, showing excellent chemo- and regioselectivity. masterorganicchemistry.com Nanomagnetic supported ferrous ions have also been used as a solid Lewis acid catalyst for the regioselective amination of oxiranes in water, providing a green and efficient route to β-amino alcohols.

Organocatalysis has emerged as a powerful tool for the asymmetric ring-opening of epoxides, providing access to chiral β-amino alcohols with high enantioselectivity. acsgcipr.org This strategy often involves the desymmetrization of meso-epoxides, where an optically pure organocatalyst directs the nucleophilic attack of an amine to one of two enantiotopic carbon atoms. acsgcipr.org

Several types of organocatalysts have been successfully applied:

Chiral Sulfinamides: A readily synthesized chiral sulfinamide has been used to catalyze the asymmetric ring-opening of meso-epoxides with anilines, achieving high yields and excellent enantioselectivity at room temperature. masterorganicchemistry.com

Chiral Brønsted Acids: Acidic BINOL-derived bis(sulfuryl)imides have been shown to catalyze the desymmetrization of meso-epoxides through a skeletal rearrangement combined with C-C bond formation from an external nucleophile. acsgcipr.org

Hydrogen-Bonding Catalysts: Some organocatalysts function by activating the epoxide through hydrogen bonding. For example, a heterodimeric complex between a phosphoric acid and a carboxylic acid can activate the latter for nucleophilic attack on meso-epoxides. acsgcipr.org This type of activation increases the acidity of the catalyst and the nucleophilicity of the attacking species.

The table below summarizes representative organocatalytic systems used in the amination of epoxides.

| Organocatalyst Type | Epoxide Substrate | Amine Nucleophile | Key Finding | Reference |

|---|---|---|---|---|

| Chiral Sulfinamide | meso-Epoxides | Anilines | Enables asymmetric ring-opening with excellent enantioselectivity at room temperature. | masterorganicchemistry.com |

| BINOL-derived bis(sulfuryl)imide | meso-Epoxides | Allyl trimethylsilane (B1584522) (as nucleophile precursor) | Promotes desymmetrization via skeletal rearrangement and C-C bond formation. | acsgcipr.org |

| Water-soluble soy polysaccharide (Soyafibe S-DN) | 1,2-epoxycyclohexane | Cyclopropylamine | Catalyzes asymmetric amination under mild conditions in hydrous toluene, yielding (1R,2R)-2-(cyclopropylamino)-cyclohexan-1-ol. | acsgcipr.org |

| Scandium tris(dodecylsulfate) with chiral bipyridine ligand | meso-Epoxides | Aromatic amines | Catalyzes asymmetric ring opening in water with high yields and excellent enantioselectivities. | masterorganicchemistry.com |

Transition Metal-Catalyzed Routes

Transition metal catalysis offers highly effective methods for the synthesis of oxiranes from various precursors. researchgate.net These reactions often proceed through the formation of metal-carbene intermediates, which can then react with carbonyl compounds to form the epoxide ring.

Silver(I) catalysis has been successfully employed for the synthesis of spiro-pyrrolidinedioneoxiranes. researchgate.net In this approach, silver hexafluoroantimonate acts as an efficient catalyst for the epoxidation of aldehydes using donor-/acceptor-substituted vinyl diazosuccinimides as carbenoid precursors. researchgate.net This method is noted for its high regio- and chemoselectivity. researchgate.net

Rhodium(II) catalysts are also utilized in the formation of oxirane rings. One protocol involves the Rh(II)-catalyzed insertion of heterocyclic carbenes, derived from diazo arylidene succinimides, into the O-H bond of propiolic or allenic acids, or brominated alcohols. This is followed by a base-promoted cyclization to yield the target spirocyclic compounds. researchgate.net Another rhodium-catalyzed method involves the tandem heterocyclization/[4+1] cycloaddition of 1-(1-alkynyl)oxiranyl ketones in the presence of carbon monoxide, which represents a rare case of C-C bond cleavage of an epoxide. nih.gov

Palladium catalysts have been used in the cycloisomerization of skipped propargyl oxiranes to form furans, demonstrating the reactivity of the oxirane moiety in the presence of transition metals. nih.gov Furthermore, nickel-grafted metallodendrimer catalysts have shown high efficiency in the aminolysis of epoxides with aromatic amines to produce β-amino alcohols, indicating the potential for these catalysts in reactions involving the oxirane ring. rsc.org

| Catalyst | Precursors | Product Type | Key Features |

| Silver(I) hexafluoroantimonate | Aldehydes, vinyl diazosuccinimides | Spiro-pyrrolidinedioneoxiranes | High regio- and chemoselectivity researchgate.net |

| Rhodium(II) | Diazo arylidene succinimides, propiolic/allenic acids | Spirocyclic oxiranes | O-H bond insertion followed by cyclization researchgate.net |

| Rhodium | 1-(1-Alkynyl)oxiranyl ketones, CO | Furans | Tandem heterocyclization/[4+1] cycloaddition nih.gov |

| Palladium | Skipped propargyl oxiranes | Furans | Cycloisomerization nih.gov |

| Nickel-Grafted Metallodendrimer | Epoxides, aromatic amines | β-Amino alcohols | High yield, recyclable catalyst rsc.org |

Asymmetric Synthesis and Enantioselective Preparation of Chiral Aminoranes

The synthesis of enantiomerically pure chiral aminooxiranes is of great importance due to their potential applications in pharmaceuticals and as chiral building blocks. wikipedia.orgrsc.org Asymmetric synthesis, which favors the formation of a specific stereoisomer, is the key approach to achieving this goal. wikipedia.org

Diastereoselective Approaches to Oxiran-2-amine Isomers

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. In the context of oxiran-2-amine, this involves controlling the configuration at both the carbon bearing the amino group and the other carbon of the oxirane ring.

One reported method involves the reaction of a trimethylammonium salt with aromatic aldehydes, which proceeds diastereoselectively to form substituted 2-(oxiran-2-yl)-1,3-oxazoles. researchgate.net Another example is the development of an ammonium (B1175870) ylide-mediated stereoselective protocol for synthesizing novel [2.2]paracyclophane-based epoxides, achieving diastereoselectivities up to a 9:1 ratio. researchgate.net The synthesis of trans-2,3-epoxyamides derived from 2-picolinaldehyde has also been achieved with high diastereoselectivity (95:5 d.r.). mdpi.com Furthermore, the reaction of α-fluoro-β-ketophosphonates with diazomethane (B1218177) can lead to the formation of α-fluoro-β,γ-epoxy alkylphosphonates with varying degrees of diastereoselectivity. frontiersin.org

A general two-step method for the regio- and diastereoselective synthesis of versatile alkaloid-type azetidines from simple building blocks has also been described, highlighting the control that can be achieved in forming strained ring systems. acs.org

| Starting Material | Reagent/Method | Product | Diastereomeric Ratio (d.r.) |

| Trimethylammonium salt | Aromatic aldehydes | 2-(Oxiran-2-yl)-1,3-oxazoles | Diastereoselective researchgate.net |

| Racemic 4-formyl[2.2]paracyclophane | Achiral ammonium salts | [2.2]Paracyclophane-based epoxides | up to 9:1 researchgate.net |

| 2-Picolinaldehyde derivative | Dimethyl sulfide | trans-2,3-Epoxyamide | 95:5 mdpi.com |

| α-Fluoro-β-ketophosphonates | Diazomethane | α-Fluoro-β,γ-epoxy alkylphosphonates | 3.3:1 to >99:1 frontiersin.org |

Enantioselective Catalysis in Aminorane Formation

Enantioselective catalysis utilizes chiral catalysts to produce an enantiomerically enriched product from a prochiral or racemic substrate. wikipedia.org This approach is central to modern asymmetric synthesis.

While the direct enantioselective formation of chiral epoxides using chiral ammonium ylides has been reported as challenging, other catalytic systems have shown promise. researchgate.net For instance, cooperative catalysis involving a metal and an organocatalyst has emerged as a powerful strategy. mdpi.com The use of chiral metal complexes, often prepared in situ from a metal salt and a chiral ligand, is a common technique for enantioselective reactions. mdpi.com

Enzymatic catalysis is another powerful tool for preparing enantiomerically pure molecules. unipd.it Lipases, for example, are widely used for the resolution of racemic alcohols and amines through enantioselective acylation. unipd.it This method can produce amides with excellent enantioselectivities. unipd.it

Organocatalysis, which uses small chiral organic molecules as catalysts, offers an environmentally friendly alternative to metal-based catalysts. wikipedia.org Chiral aminoxyl radicals, incorporated into a peptide-based platform, have been developed for the highly enantioselective catalytic oxidation of meso-diols, demonstrating the potential of this approach for creating chiral building blocks. nih.gov

| Catalyst Type | Example Catalyst/System | Transformation | Key Feature |

| Metal-Organocatalyst | Cooperative/Synergistic Systems | Various | Enhanced efficiency and new transformations mdpi.com |

| Enzyme (Biocatalysis) | Lipase (e.g., from C. antarctica B) | Enantioselective acylation of amines | High enantioselectivity (E values >2000) unipd.it |

| Organocatalyst | Chiral Aminoxyl Radical in Peptide | Oxidative desymmetrization of meso-diols | High enantioselectivity and substrate generality nih.gov |

| Chiral Metal Complex | In situ prepared complexes | Various enantioselective reactions | Broad applicability mdpi.com |

Chiral Auxiliary and Resolving Agent Strategies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recycled. wikipedia.org This is a well-established and reliable method for asymmetric synthesis. acs.org

Oxazolidinones, popularized by David A. Evans, are among the most widely used chiral auxiliaries. wikipedia.orgresearchgate.net They are effective in controlling the stereochemistry of various reactions, including alkylations and aldol (B89426) reactions. wikipedia.org Camphorsultam is another classic chiral auxiliary used in asymmetric synthesis. wikipedia.org

Chiral auxiliaries derived from natural products like (+)-camphor have been developed. acs.org For instance, chiral tricycloiminolactones have been used as glycine (B1666218) equivalents for the asymmetric synthesis of α-amino acids. acs.org The rigidity of the camphor-based system enhances the steric effect, leading to good stereoselectivity. acs.org Similarly, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral auxiliary used for the synthesis of optically active amino acids via the formation of a nickel complex. tcichemicals.com

The use of chiral auxiliaries is a key strategy in the synthesis of complex molecules. For example, a chiral auxiliary was employed in the synthesis of (−)-1-epi-lentiginosine, starting from a chiral trans-epoxyamide. mdpi.com

| Chiral Auxiliary | Application | Key Feature |

| Oxazolidinones | Alkylation, Aldol reactions | Widely used and effective wikipedia.orgresearchgate.net |

| Camphorsultam | Various asymmetric syntheses | Classic and reliable wikipedia.org |

| Camphor-derived tricycloiminolactones | Asymmetric synthesis of α-amino acids | Rigid system enhances stereoselectivity acs.org |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Synthesis of optically active amino acids | Forms a nickel complex to direct stereochemistry tcichemicals.com |

| trans-Epoxyamide derivative | Synthesis of (−)-1-epi-lentiginosine | Controls stereochemistry in a multi-step synthesis mdpi.com |

Computational and Theoretical Investigations of Oxiran 2 Amine Chemistry

Quantum Chemical Characterization of Oxiran-2-amine Electronic Structure

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn dictates its physical properties and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ethz.chbldpharm.com The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO indicates its capacity to act as an electrophile or electron acceptor. uq.edu.aulibretexts.org The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com

For oxiran-2-amine, the HOMO is expected to be primarily localized on the lone pair of electrons of the nitrogen atom, making it the principal site for protonation and nucleophilic attack. The LUMO is anticipated to be an antibonding σ* orbital associated with the C-O bonds of the strained oxirane ring. Nucleophilic attack on the ring carbons is thus facilitated by interaction with this low-lying unoccupied orbital.

While specific published values for oxiran-2-amine are scarce, calculations on analogous small organic molecules provide representative data. ajchem-a.com

Table 1: Representative Frontier Molecular Orbital Data for a Model Aminated Epoxide This table presents illustrative data based on typical DFT calculations (e.g., B3LYP/6-311G(d,p)) for small epoxide molecules. Actual values for oxiran-2-amine would require specific calculation.

| Molecular Orbital | Energy (eV) | Description and Implication for Reactivity |

| HOMO | -6.3 | Primarily located on the nitrogen lone pair. Dictates nucleophilic character. |

| LUMO | +1.8 | Primarily composed of C-O σ* antibonding orbitals in the oxirane ring. Represents the site of electrophilicity. |

| HOMO-LUMO Gap | 8.1 | A large gap suggests relatively high kinetic stability, but the strained ring and nucleophilic amine provide clear pathways for reaction. |

The distribution of electron density in a molecule can be visualized using an electrostatic potential (ESP) map, which illustrates the electrostatic interaction energy between the molecule and a positive point charge. wavefun.comoapen.org These maps are crucial for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orgnih.gov

In oxiran-2-amine, the electronegative oxygen and nitrogen atoms create a distinct charge distribution. The ESP map would show a region of negative potential (typically colored red) around both the oxygen and nitrogen atoms due to their lone pairs of electrons. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the amine group and, to a lesser extent, the hydrogens on the oxirane ring. libretexts.org This charge polarization is a key factor in intermolecular interactions and dictates how the molecule is approached by other reactants. For instance, the negative potential on the oxygen atom makes it a site for protonation or coordination to Lewis acids, which can activate the ring for opening. wikipedia.org

Frontier Molecular Orbital Analysis

Computational Modeling of Reaction Pathways and Transition State Geometries

One of the most powerful applications of computational chemistry is the modeling of reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and the transition states that connect them. researchgate.net This allows for the calculation of activation energies, which are crucial for predicting reaction rates and understanding selectivity.

The ring-opening of epoxides is a classic reaction that has been extensively studied computationally. researchgate.netnih.govacs.org For an unsymmetrical epoxide like oxiran-2-amine, a nucleophile can attack either of the two carbon atoms of the ring, leading to different regioisomers. Computational modeling can elucidate the factors that favor one pathway over the other.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms in medium-to-large molecules due to its favorable balance of accuracy and computational cost. rsc.org Functionals like B3LYP, often paired with basis sets such as 6-31+G**, are commonly used to investigate epoxide ring-opening reactions. researchgate.netresearchgate.net

A typical DFT study of an oxirane ring-opening involves:

Geometry Optimization: The 3D structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that represents the transition state (TS) for each possible reaction pathway (e.g., nucleophilic attack at C2 vs. C3).

Frequency Analysis: This calculation confirms that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and provides the zero-point vibrational energy (ZPVE) for more accurate energy calculations. researchgate.net

Studies on the reactions of substituted oxiranes (like 2-(chloromethyl)oxirane) with amines or other nucleophiles consistently show that the calculations can reproduce and explain experimentally observed regioselectivity. researchgate.netresearchgate.net The rate-limiting step is typically the nucleophilic attack on a ring carbon atom. researchgate.net

Table 2: Typical Calculated Activation Barriers for Nucleophilic Ring-Opening of a Substituted Oxirane Data derived from DFT studies on analogous systems like 2-(chloromethyl)oxirane. researchgate.net

| Reaction Pathway | Description | Typical Calculated Activation Energy (ΔE‡, kcal/mol) |

| α-attack | Nucleophile attacks the substituted carbon (C2). | 20 - 25 |

| β-attack | Nucleophile attacks the unsubstituted carbon (C3). | 18 - 22 |

While DFT is widely used, higher-level ab initio methods are often employed to obtain more accurate "benchmark" energies, especially for smaller systems. Ab initio methods are based on first principles without reliance on empirical data. researchgate.net The Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice. researchgate.netacs.org

For the highest accuracy, Coupled Cluster (CC) theory, such as the CCSD(T) method (Coupled Cluster with Singles, Doubles, and perturbative Triples), is considered the "gold standard" in quantum chemistry for single-reference systems. wikipedia.orgrsc.org Due to its high computational cost, it is often used to calculate single-point energies on geometries optimized with a less expensive method like DFT. These high-accuracy calculations can validate the results from DFT and provide definitive insights into reaction energetics. pku.edu.cn Studies on the reaction of epoxides with tertiary amines have utilized ab initio methods to establish key geometric parameters and energy profiles characteristic of S_N2 processes. researchgate.netdnu.dp.ua

Density Functional Theory (DFT) Studies

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity

The ultimate goal of modeling reaction pathways is to predict the outcome of a chemical reaction. Computational methods provide quantitative insight into reactivity, regioselectivity, and stereoselectivity.

Regioselectivity: For an unsymmetrical epoxide, regioselectivity refers to the preference for nucleophilic attack at one carbon atom over the other. d-nb.info In oxiran-2-amine, this is the choice between the amine-substituted C2 and the unsubstituted C3. The outcome is a balance between:

Steric Effects: The amine group at C2 presents a steric hindrance to the approaching nucleophile. Computationally, this is reflected in a higher strain energy in the transition state structure for attack at C2. d-nb.info This factor generally favors attack at the less-substituted C3.

Electronic Effects: Under acidic conditions, the epoxide oxygen is protonated. This creates a more "carbocation-like" character at the carbon atom that can better stabilize a positive charge. The amine group at C2, despite its electron-withdrawing inductive effect, might stabilize a partial positive charge through hyperconjugation or other effects, potentially favoring attack at C2. DFT calculations can quantify these competing effects by analyzing the charge distribution and stability of the transition states for both pathways. researchgate.net

Stereoselectivity and Stereospecificity: Stereoselectivity refers to the preference for the formation of one stereoisomer over another, while stereospecificity implies that the stereochemistry of the reactant dictates the stereochemistry of the product. ethz.chdurgapurgovtcollege.ac.inwikipedia.org Nucleophilic ring-opening of epoxides via an S_N2 mechanism is a classic example of a stereospecific reaction that proceeds with inversion of configuration at the attacked carbon center. Computational modeling confirms this by showing the geometry of the S_N2 transition state, where the nucleophile attacks from the side opposite to the C-O bond (a backside attack), leading to the observed inversion. researchgate.net

Influence of Steric and Electronic Effects on Reaction Kinetics and Selectivity

The reactivity of the oxirane ring is fundamentally governed by the substituents attached to it. In oxiran-2-amine, the amine (-NH₂) group at the C2 position exerts significant steric and electronic influences that dictate the kinetics and selectivity of its reactions, particularly nucleophilic ring-opening.

Electronic Effects: The amine group is an electron-donating group. This electronic effect increases the electron density on the atoms of the oxirane ring, which can influence the molecule's reactivity. chemistryguru.com.sg However, the primary electronic consideration in ring-opening reactions is the stability of the transition state during nucleophilic attack. The reaction typically proceeds via an S\N2 mechanism. researchgate.netiupac.org Theoretical models show that the rate of such reactions is often determined by charge control. dnu.dp.ua The distribution of partial charges on the two carbon atoms of the oxirane ring, influenced by the electron-donating nature of the amine group, can affect the regioselectivity of the nucleophilic attack.

Steric Effects: Steric effects, which arise from the spatial arrangement of atoms, are a major determinant of selectivity in epoxide ring-opening reactions. wikipedia.org The amine group at the C2 position creates steric hindrance, which is the slowing of chemical reactions due to the physical bulk of a substituent. wikipedia.org Consequently, a nucleophile approaching the oxirane ring will experience more physical obstruction at the C2 carbon than at the C3 carbon. This hindrance preferentially directs the nucleophilic attack to the less substituted C3 position.

Computational studies on substituted oxiranes, such as 2-(chloromethyl)oxirane, have quantitatively demonstrated this principle. dnu.dp.ua Quantum chemical modeling allows for the calculation of activation energy barriers for nucleophilic attack at each carbon atom. Lower activation barriers indicate a kinetically favored pathway. For substituted oxiranes, the attack at the sterically less hindered carbon atom consistently shows a lower activation energy barrier, thus favoring the formation of the corresponding "abnormal" product. researchgate.net The regioselectivity is therefore a direct consequence of the steric factor, which is often more dominant than electronic effects in these systems. iupac.orgresearchgate.net

Table 1: Representative Calculated Activation Energies for Nucleophilic Attack on a Substituted Oxirane This table illustrates how steric and electronic factors, modeled computationally, influence the preferred site of attack in a ring-opening reaction. The data is based on findings for analogous substituted oxirane systems.

| Site of Nucleophilic Attack | Substituent at C2 | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| C2 (Substituted Carbon) | -CH₂Cl | High | Minor |

| C3 (Unsubstituted Carbon) | -CH₂Cl | Low | Major |

Note: This data is illustrative, based on principles established in computational studies of similar epoxides. researchgate.netdnu.dp.ua

Solvation Effects in Reaction Environments

The solvent in which a reaction is conducted can have a profound impact on its kinetics and mechanism. Computational studies are essential for untangling the complex role of the solvent, as these effects arise from differential solvation of the reactants, transition states, and products. rsc.org

For epoxy-amine reactions, solvent effects are critical. researchgate.net Theoretical calculations performed in the gas phase often yield significantly different results compared to those that include a solvent model. rsc.org The inclusion of solvent effects can be achieved computationally through implicit models, such as the Polarizable Continuum Model (PCM), or by including a shell of explicit solvent molecules in the calculation. researchgate.net

Key findings from computational investigations into solvation effects include:

Transition State Stabilization: Solvents, particularly polar and protic solvents, can stabilize the charged or highly polar transition states characteristic of S\N2 reactions. For instance, water molecules can form hydrogen bonds with the oxirane oxygen, activating the ring towards nucleophilic attack, and can also solvate the incoming nucleophile and the leaving group in the transition state. nih.gov

Influence on Selectivity: Solvation can also influence reaction selectivity. The differential solvation of the two possible transition states (leading to attack at C2 vs. C3) can further enhance the regioselectivity governed by steric effects.

Table 2: Illustrative Comparison of Calculated Activation Energies in Gas Phase vs. Solvated Environments This table demonstrates the significant impact of the reaction environment on the kinetic barrier of a representative epoxy-amine reaction, as predicted by computational models.

| Reaction Condition | Computational Model | Calculated Activation Energy (ΔE‡) (kcal/mol) | Reference Principle |

| Gas Phase (Isolated) | DFT | High | nih.gov |

| Implicit Solvent (PCM) | DFT/PCM | Moderate | researchgate.net |

| Explicit Solvent (e.g., Water) | DFT with explicit H₂O | Low | rsc.org |

Note: The values represent a general trend observed in computational studies of epoxy-amine reactions. rsc.orgresearchgate.netnih.gov

Strategic Applications of Oxiran 2 Amine As a Versatile Synthetic Building Block

Utilization in the Construction of Diverse Organic Scaffolds

The reactivity of the oxirane ring towards nucleophiles is a cornerstone of its utility. The ring-opening reaction, which can be catalyzed by either acid or base, proceeds readily with a variety of nucleophiles, including amines, alcohols, and thiols, to produce β-amino alcohols and other highly functionalized structures. vulcanchem.com This reactivity has been harnessed to construct a multitude of organic scaffolds.

For instance, oxirane derivatives are fundamental in the synthesis of complex heterocyclic compounds like 1,4-benzothiazines, which are recognized as important scaffolds in medicinal chemistry. researchgate.net The synthesis often involves the reaction of an oxirane-containing molecule with an appropriate precursor, leading to the formation of the core heterocyclic system. researchgate.net Similarly, these building blocks are employed in the creation of various nitrogen-containing compounds through modular and efficient calcium-catalyzed reactions, which facilitate the synthesis of a diverse array of scaffolds. rsc.org

The table below illustrates examples of organic scaffolds synthesized using oxirane-containing building blocks.

| Building Block Class | Reactant Type | Resulting Scaffold | Significance |

| Oxirane-amines | Thiophenol derivatives | 1,4-Benzothiazines | Core structures in therapeutic and medicinal research. researchgate.net |

| Oxirane-amines | Primary/Secondary Amines | β-Amino alcohols | Significant in various biochemical pathways and as pharmaceutical intermediates. vulcanchem.com |

| N,O-Acetals (from oxiranes) | Aniline derivatives | Disubstituted amides | Important functional groups in medicinally relevant scaffolds. rsc.org |

| Alkenes and Oxiranes | Amines/Alcohols (with Selenylation) | Amino- and Oxyselenated compounds | Provides novel pathways for C-Se bond formation in complex molecules. rsc.org |

| Spirooxiranes | Various nucleophiles | Spiroheterocycles | Used in the synthesis of complex, multi-ring heterocyclic systems. psu.edu |

Research has shown that allylic amines, which can be derived from oxirane precursors, are valuable intermediates for synthesizing biologically diverse amine derivatives and serve as key building blocks in organic synthesis. researchgate.net The ability to generate complex molecules, such as those containing multiple stereogenic centers, from relatively simple oxirane starting materials underscores their strategic importance in modern synthetic chemistry. mdpi.comdokumen.pub

Role in Polymer Chemistry and Polyetheramine Architectures

In polymer science, the unique reactivity of oxirane-2-amine and related aminoxiranes is exploited to create polymers with tailored properties and complex architectures. Their ability to participate in ring-opening polymerization and act as cross-linking agents makes them indispensable in the formulation of high-performance materials like epoxy resins and polyetheramines.

Polyetheramines, a class of polymers featuring a polyether backbone and terminal amine groups, are widely used as curing agents for epoxy resins and in other applications. researchgate.netpcimag.com The synthesis of polymers with amine functionality incorporated into the chain, such as poly(hydroxyaminoethers), can be achieved through the reaction of oxirane monomers with amines. ntu.edu.tw This process allows for the creation of both linear and comb-like polymer architectures, which can exhibit self-dispersing properties suitable for coatings and anti-corrosion applications. ntu.edu.tw The inclusion of the flexible polyether segments alongside the reactive amine groups results in materials with unique characteristics, including enhanced flexibility and impact resistance. mdpi.com

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, incorporating it into the polymer backbone. wikipedia.org This process is thermodynamically driven by the relief of ring strain in the monomer, such as the significant strain in the three-membered oxirane ring. mdpi.comwikipedia.org The polymerization can proceed through cationic, anionic, or radical mechanisms, depending on the initiator and monomer used. wikipedia.org

In the case of aminorane monomers, the polymerization typically proceeds via a nucleophilic attack of an initiator on the oxirane ring. The amine functionality on the monomer itself can play a crucial role. For analogous systems like α-amino acid N-carboxyanhydrides (NCAs), two primary mechanisms are proposed: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). illinois.edufrontiersin.org

Normal Amine Mechanism (NAM): A nucleophilic initiator (often a primary amine) attacks the electrophilic carbon of the oxirane ring. This opens the ring and generates a new nucleophilic terminus (an alcoholate or a secondary amine) that can then attack another monomer, propagating the polymer chain. This process is a stepwise, chain-growth reaction. illinois.edufrontiersin.org

Activated Monomer Mechanism (AMM): A strong base deprotonates the amine group on the monomer, creating a more potent nucleophile. This "activated monomer" then initiates polymerization by attacking another monomer molecule. illinois.edufrontiersin.org

The choice of initiator (nucleophilic vs. basic) and reaction conditions determines which pathway is favored. illinois.edu The ROP of oxiranes allows for the synthesis of polyethers, and when aminoranes are used, it results in polyetheramines or related structures with amine functionalities integrated into the polymer architecture. ontosight.ai

One of the most significant industrial applications of amine-containing oxirane derivatives is as curing agents, or hardeners, for epoxy resins. pcimag.comgoogle.com Epoxy resins are thermosetting polymers that form a rigid, three-dimensional cross-linked network upon curing. nih.govscholaris.ca This network structure is responsible for their excellent mechanical strength, thermal stability, and chemical resistance. nih.gov

The curing process involves the reaction between the oxirane rings of the epoxy resin and the active hydrogens on the amine groups of the curing agent. mdpi.comscholaris.ca A primary amine group (-NH₂) contains two active hydrogens and can therefore react with two oxirane groups. researchgate.net The reaction proceeds via a nucleophilic attack of the amine nitrogen on one of the carbon atoms of the oxirane ring, leading to the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another oxirane group, forming a tertiary amine and a second hydroxyl group, thus creating a cross-link point in the polymer network. mdpi.comresearchgate.net

The properties of the final cured epoxy can be precisely controlled by the choice of the amine curing agent. pcimag.commdpi.com For example:

Functionality: Amines with higher numbers of active hydrogens (e.g., triethylenetetramine) can create a higher cross-linking density, leading to a more rigid and thermally stable material. scholaris.catandfonline.com

Structure: The chemical structure of the amine, such as the use of flexible polyetheramines (e.g., Jeffamine®), can impart greater flexibility and impact resistance to the cured resin. researchgate.net

The table below summarizes the effect of different amine curing agents on epoxy resin properties.

| Amine Curing Agent Type | Key Structural Feature | Effect on Cured Epoxy Properties | Typical Application |

| Aliphatic Amines (e.g., TETA) | Low molecular weight, high reactivity | High rigidity, good chemical resistance, can be brittle. pcimag.comscholaris.ca | General purpose adhesives, coatings. |

| Cycloaliphatic Amines | Cyclic backbone | Good UV stability, lower yellowing, good mechanical properties. pcimag.com | Outdoor coatings, composites. |

| Aromatic Amines | Rigid aromatic rings | High thermal stability, excellent chemical resistance. mdpi.com | High-performance composites (aerospace), chemical tank linings. |

| Polyetheramines (e.g., Jeffamine®) | Flexible polyether backbone | Increased flexibility, toughness, and impact strength. researchgate.net | Flexible adhesives, sealants, tough coatings. |

This ability to tailor the final properties makes oxirane-amine chemistry central to the formulation of advanced polymer materials for a vast range of applications, from aerospace composites to industrial coatings and adhesives. google.com

Mechanism of Ring-Opening Polymerization with Aminorane Monomers

Precursor in the Synthesis of Chiral Compounds for Chemical Research

The synthesis of enantiomerically pure compounds is a major focus of modern chemical research, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. Chiral oxiranes, including derivatives of oxiran-2-amine, are highly valuable precursors for asymmetric synthesis. researchgate.netresearchgate.net The oxirane ring can be opened stereospecifically, allowing the controlled introduction of new functional groups and the creation of multiple stereocenters.

For example, oxirane-containing molecules are key intermediates in the synthesis of chiral drugs. The precursor to the β-blocker drug timolol, 4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]-morpholine, is a chiral oxirane derivative whose crystallization behavior is critical for obtaining the desired enantiomer. researchgate.net Similarly, organocatalytic methods have been developed to synthesize chiral 2-arylethylamines, a motif present in many bioactive compounds, using strategies that may involve chiral oxirane intermediates. mdpi.com

The stereoselective ring-opening of a chiral oxirane allows chemists to transfer the chirality of the starting material to a more complex product. This is a powerful strategy for building stereochemically defined molecules. Research continues to explore new catalysts and methods, including enzymatic and organocatalytic approaches, to synthesize and utilize chiral oxiranes with high efficiency and enantioselectivity, further expanding their role as foundational building blocks in asymmetric synthesis. mdpi.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.